sodium;phenyl sulfate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;phenyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFSYNAUAPBVGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Methodologies for Sodium Phenyl Sulfate
Fundamental Synthetic Routes
The conventional synthesis of sodium phenyl sulfate (B86663) is a two-step process. It begins with the sulfonation of phenol (B47542) to create the intermediate, phenyl sulfuric acid, which is then neutralized using a sodium base.
Sulfonation of Phenol to Phenyl Sulfuric Acid
The primary step involves the sulfonation of phenol, an electrophilic aromatic substitution reaction. mlsu.ac.in Phenol is treated with a sulfonating agent, typically concentrated sulfuric acid (H₂SO₄), to introduce a sulfonic acid group (-SO₃H) to the benzene (B151609) ring. quora.com The hydroxyl (-OH) group on the phenol ring is a strong activating group, directing the substitution to the ortho and para positions. mlsu.ac.inchemistrysteps.com
The regioselectivity of this reaction is highly dependent on temperature. mlsu.ac.inquora.com At lower temperatures (around room temperature or below), the ortho-isomer (o-hydroxybenzene sulfonic acid) is the predominant product. mlsu.ac.invedantu.com Conversely, at higher temperatures (approximately 100°C or 373K), the thermodynamically more stable para-isomer (p-hydroxybenzene sulfonic acid) is favored. quora.comvedantu.com This temperature control is a key factor in directing the synthesis towards the desired isomer of phenyl sulfuric acid. vedantu.com The sulfonation process is also reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitution reactions. vedantu.comdoubtnut.com
Neutralization with Sodium Base
Following the sulfonation of phenol, the resulting phenyl sulfuric acid is neutralized to form the sodium salt. This is a standard acid-base reaction where a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is added to the acidic solution. google.com The base reacts with the sulfonic acid group to produce sodium phenyl sulfate and water.
Careful control of pH during this step is important to ensure the complete conversion to the salt while preventing potential side reactions or degradation of the product. The resulting crude sodium phenyl sulfate is then typically isolated from the aqueous solution.
Advanced Synthetic Procedures for High Purity
For applications requiring high-purity sodium phenyl sulfate, optimization of the synthesis and subsequent purification steps are essential.
Optimized Reaction Parameters for SynthesisCurrent time information in Bangalore, IN.
Achieving high yield and purity necessitates careful control over reaction conditions. Key parameters include the molar ratio of reactants, temperature, and reaction time. For instance, a phenol-to-sulfuric acid molar ratio of 1:1.2 to 1:1.5 is often used to ensure the complete conversion of phenol. The reaction is typically conducted at temperatures between 80-100°C for 3 to 6 hours to favor the formation of the para-isomer. During neutralization, maintaining a pH between 7 and 8 is crucial to prevent residual acidity.
Table 1: Optimized Parameters for Sodium Phenyl Sulfate Synthesis This interactive table provides a summary of optimized conditions for the synthesis of sodium phenyl sulfate.
| Parameter | Condition | Rationale |
|---|---|---|
| Molar Ratio (Phenol:H₂SO₄) | 1:1.2–1.5 | Ensures complete sulfonation of phenol. |
| Sulfonation Temperature | 80–100°C | Favors the formation of the thermodynamically stable para-isomer. vedantu.com |
| Sulfonation Time | 3–6 hours | Allows the reaction to proceed to completion. |
| Neutralization pH | 7.0–8.0 | Ensures complete salt formation and minimizes residual acid. |
Isolation and Purification Techniques (e.g., Recrystallization)Current time information in Bangalore, IN.
After synthesis, the crude product contains impurities such as unreacted phenol and inorganic salts like sodium sulfate. Purification is critical to obtain a high-purity final product. Recrystallization is a highly effective technique for this purpose. researchgate.net This method leverages the differences in solubility between sodium phenyl sulfate and its impurities in a given solvent at varying temperatures.
A common procedure involves dissolving the crude solid in a hot solvent, such as aqueous ethanol (B145695) (50-70%), and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the sodium phenyl sulfate drops, causing it to crystallize out of the solution in a purer form, while the impurities tend to remain in the mother liquor. researchgate.net The purified crystals are then collected by filtration. This process can be repeated multiple times to achieve very high purity, often exceeding 99%. google.com Other advanced purification methods can include ion-exchange chromatography.
Synthetic Strategies for Related Organosulfate Derivatives
The fundamental principles used to synthesize sodium phenyl sulfate can be adapted to produce a wide array of related organosulfate derivatives. These methods typically involve reacting a substituted phenol or an alcohol with a suitable sulfonating agent, followed by neutralization. researchgate.net
For example, substituted phenols like cresols or nitrophenols can be used as starting materials to yield their corresponding sulfated derivatives. researchgate.net For more sensitive substrates, or to achieve different reactivity, alternative sulfonating agents may be employed. Milder reagents like the sulfur trioxide-pyridine complex (Py·SO₃) or chlorosulfonic acid (ClSO₃H) are often used in place of concentrated sulfuric acid to avoid unwanted side reactions or degradation of the starting material. google.comresearchgate.netnih.gov The synthesis of various organosulfates from alcohols and phenols using sulfonyl chlorides has also been demonstrated. researchgate.net The choice of a strong base, like sodium hydride, over weaker bases has been shown to enable the efficient synthesis of certain sulfate derivatives with high yields. copernicus.org These versatile synthetic strategies allow for the creation of a diverse library of organosulfate compounds for various research applications. researchgate.netrsc.org
Preparation from Alcoholic Precursors
The primary route for the synthesis of sodium phenyl sulfate involves the sulfonation of phenol, its alcoholic precursor. This process is typically achieved by reacting phenol with concentrated sulfuric acid. quora.com The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the resulting phenolsulfonic acid. At lower temperatures, the ortho-isomer, o-phenolsulfonic acid, is the predominant product due to interactions between the adjacent hydroxyl and sulfonic acid groups. quora.com Conversely, at higher temperatures, steric hindrance becomes more significant, leading to the preferential formation of the para-isomer, p-phenolsulfonic acid. quora.com
Following the sulfonation step, neutralization with a sodium base, such as sodium hydroxide, is carried out to yield the sodium salt of phenolsulfonic acid. google.com The desired sodium phenyl sulfate can then be isolated and purified, often through crystallization. tandfonline.com The para-isomer is of particular interest due to its ease of recovery from the neutralized solution as a dihydrate intermediate of high purity. google.com
Alternative sulfating agents can also be employed for the preparation of phenyl sulfates from phenolic precursors. These include sulfur trioxide complexes with nitrogen bases like pyridine (B92270) (SO₃·pyridine), triethylamine (B128534) (SO₃·NEt₃), and tributylamine (B1682462) (SO₃·NBu₃). nih.gov The use of these complexes can offer advantages in terms of reaction conditions and purification. nih.govportlandpress.com Another method involves the use of chlorosulfonic acid, which can be a potent sulfating agent for phenols. nih.gov
| Method | Advantages | Disadvantages | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Direct Sulfonation | Simple, cost-effective | Byproduct formation | 99.5 | 85 |
| Continuous Flow | Scalable, consistent | High initial capital cost | 99.2 | 90 |
| Microwave-Assisted | Rapid reaction times | Limited to small batches | 98.8 | 80 |
Mechanisms of Sulfate Moiety Introduction
The introduction of the sulfate moiety onto a phenolic precursor is fundamentally an electrophilic aromatic substitution reaction. quora.com In the case of sulfonation with sulfuric acid, the actual electrophile is believed to be sulfur trioxide (SO₃) or its protonated form. wikipedia.org The reaction is reversible, with sulfonation favored in concentrated acidic conditions and desulfonation occurring in dilute, hot aqueous acid. quora.comwikipedia.org
The mechanism involves the attack of the electron-rich aromatic ring of the phenol on the electrophilic sulfur atom of SO₃. This leads to the formation of a carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the phenolsulfonic acid. The regioselectivity of the reaction (ortho vs. para substitution) is influenced by the reaction temperature, as mentioned previously. quora.com
In biological systems, the sulfation of phenols is catalyzed by sulfotransferase enzymes (SULTs). portlandpress.comwikipedia.orgnih.gov These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer a sulfonate group to the phenolic substrate. nih.govportlandpress.comwikipedia.org This enzymatic process is a key step in the metabolism and detoxification of phenolic compounds. nih.gov
Intrinsic Reactivity Profiles in Organic Synthesis
Sodium phenyl sulfate exhibits a range of reactivities that make it a versatile compound in organic synthesis.
Sulfonation Reactions
While sodium phenyl sulfate is the product of sulfonation, the phenyl sulfate group itself can influence further sulfonation reactions. The sulfonate group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. wiley.com However, under forcing conditions, sulfonation of methyl phenyl sulfate with concentrated sulfuric acid has been shown to yield the 4-sulfonic acid, which then decomposes to phenol-4-sulfonic acid and is subsequently sulfonated to phenol-2,4-disulfonic acid. wiley.com
Oxidation Pathways
Sodium phenyl sulfate can be oxidized to produce phenol and sulfuric acid. Common oxidizing agents that can be used for this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The sulfate radical (SO₄•⁻) is a potent oxidant that can react with organosulfur compounds, with the reaction rate being influenced by the structure of the alkyl group. acs.org
Reduction Pathways
The reduction of sodium phenyl sulfate can lead to the formation of phenol and sodium sulfite. Suitable reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of aromatic nitro compounds, a different class of compounds, can be achieved using sodium sulfide (B99878), indicating the potential for sulfide-based reagents in reduction reactions. njit.edu
Nucleophilic Substitution Reactions
The sulfate group in sodium phenyl sulfate can act as a leaving group in nucleophilic substitution reactions. ontosight.ai This allows for the replacement of the sulfate moiety with various nucleophiles, leading to the formation of substituted phenyl derivatives. The efficiency of the sulfate group as a leaving group makes potassium phenyl sulfate a potentially valuable reagent in certain chemical syntheses. ontosight.ai Nucleophilic substitution reactions can proceed through different mechanisms, such as Sₙ1 and Sₙ2, depending on the substrate and reaction conditions. wikipedia.orgchemguide.co.uk The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO often favoring Sₙ2 reactions. reddit.comucl.ac.uk
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Phenol, Sulfuric acid |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Phenol, Sodium sulfite |
| Nucleophilic Substitution | Various nucleophiles (e.g., NaOH) | Substituted phenyl derivatives |
Biochemical Transformations and Metabolic Pathways of Phenyl Sulfate
Endogenous Formation Pathways
The synthesis of phenyl sulfate (B86663) begins in the gut with the microbial breakdown of aromatic amino acids and culminates in the liver with enzymatic sulfation.
The formation of phenyl sulfate originates with the metabolic activity of the gut microbiota on aromatic amino acids, primarily tyrosine and phenylalanine, derived from dietary protein. researchgate.net Certain gut bacteria possess enzymes that can convert these amino acids into phenolic compounds. researchgate.net Specifically, the bacterial enzyme tyrosine phenol-lyase is responsible for synthesizing phenol (B47542) from dietary tyrosine. hmdb.canih.gov Phenylalanine can also serve as a precursor. researchgate.net This microbial fermentation process releases phenol, which is then absorbed from the gut into the bloodstream.
The gut symbiont Clostridium sporogenes, for example, has been shown to possess a pathway that generates aromatic amino acid metabolites. nih.gov This microbial production of phenol is the critical first step in the endogenous synthesis of phenyl sulfate. hmdb.ca
Following its absorption from the intestine, microbially-derived phenol is transported via the portal vein to the liver. researchgate.nethmdb.ca In the liver, phenol undergoes a conjugation reaction with sulfate, a process known as sulfation. hmdb.ca This hepatic mechanism is a crucial detoxification step, converting phenol into phenyl sulfate. hmdb.ca The resulting phenyl sulfate is a more water-soluble compound, which facilitates its excretion from the body. youarethehealer.orgoup.com This sulfation reaction is a primary example of Phase II biotransformation. cuni.czresearchgate.net
Enzymatic Systems Involved in Sulfate Conjugation
The conjugation of phenol with sulfate is not a spontaneous reaction; it is catalyzed by a specific family of enzymes and requires an activated sulfate donor.
The enzymatic reaction of sulfation is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). youarethehealer.orgxcode.life These enzymes are found in various tissues, but are highly concentrated in the liver. youarethehealer.orgresearchgate.net The specific enzyme primarily responsible for the sulfation of phenol is human phenol sulfotransferase, SULT1A1. hmdb.cayouarethehealer.org
SULTs catalyze the transfer of a sulfonate group (SO3–) from a universal donor molecule to the substrate. xcode.life This universal co-substrate and donor of the "active sulfate" is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). youarethehealer.orgoup.comjove.com The SULT1A1 enzyme exhibits broad substrate specificity and high catalytic activity toward a wide range of phenolic compounds, including xenobiotics and endogenous molecules like hormones and neurotransmitters. youarethehealer.orgoup.com
| Component | Type | Role/Function | Location |
|---|---|---|---|
| Tyrosine/Phenylalanine | Amino Acid (Precursor) | Serves as the initial substrate for microbial metabolism. researchgate.net | Intestine |
| Tyrosine phenol-lyase | Bacterial Enzyme | Catalyzes the conversion of tyrosine to phenol. hmdb.ca | Gut Microbiota |
| Phenol | Metabolic Intermediate | The direct precursor to phenyl sulfate, absorbed from the gut. hmdb.ca | Intestine / Bloodstream / Liver |
| Sulfotransferases (SULTs) | Host Enzyme Family | Catalyzes the sulfation reaction. xcode.life | Liver (primarily) |
| SULT1A1 | Specific Enzyme | The primary enzyme responsible for phenol sulfation. hmdb.ca | Liver |
| PAPS | Co-substrate | The universal donor of the sulfate group for the SULT enzyme. youarethehealer.org | Liver |
Sulfation is a major Phase II biotransformation, or conjugation, reaction. cuni.czjove.comnih.gov The primary goal of Phase II metabolism is to attach small, polar endogenous molecules to xenobiotics or metabolic byproducts. cuni.cz This process, which also includes glucuronidation, generally increases the water solubility of the compound and decreases its biological activity. youarethehealer.orgjove.com By converting phenol into phenyl sulfate, the sulfation pathway facilitates its elimination from the body, typically via the kidneys. oup.com This detoxification is essential for clearing numerous phenolic drugs, environmental toxins, and byproducts of intestinal bacteria. youarethehealer.org
In Vitro and In Vivo Metabolic Studies (excluding clinical human trial data)
Various non-clinical studies have investigated the metabolism and effects of phenyl sulfate and its precursors.
In vivo studies in animal models have provided significant insights.
In a study using rainbow trout, the free concentration of phenyl sulfate (PS) in the bloodstream generally reached a steady state within 24 hours after exposure to phenol in the water. nih.gov
A study in mice utilized a double isotope method where intravenously injected 3H-phenol was converted to tagged phenyl sulfate, which was then isolated from the urine to measure the body's inorganic sulfate pool. oipub.com
Research in a db/db mouse model of diabetes demonstrated that administration of phenyl sulfate (50 mg/kg) induces podocyte damage and albuminuria (the presence of albumin in the urine, a sign of kidney disease). caymanchem.com Further studies in diabetic mice showed that inhibiting tyrosine phenol-lyase, the bacterial enzyme that produces phenol, could reduce this albuminuria. nih.gov
A study on the urinary metabolites of orally administered ortho-phenyl phenol in dogs and cats found that dogs excreted significantly more of the compound as sulfate and glucuronide conjugates than cats did. nih.gov
In vitro research has helped to elucidate the cellular effects of phenyl sulfate.
In differentiated human urinary podocyte-like epithelial cells (HUPECs), phenyl sulfate at a concentration of 30 µM was shown to reduce cell survival, decrease glutathione (B108866) (GSH) levels, and induce mitochondrial dysfunction. caymanchem.com
Another study using porcine renal tubular cells confirmed that phenyl sulfate, along with other uremic toxins, decreased glutathione levels. nih.gov This reduction in glutathione, a key antioxidant, rendered the cells more vulnerable to oxidative stress. nih.gov
Assays using human hepatic microsomal fractions have been employed to study the catalytic hydrolysis (de-sulfation) of various sulfate compounds, with methods previously developed for phenyl sulfates serving as a basis for this research. nih.gov
| Study Type | Model System | Key Findings | Reference |
|---|---|---|---|
| In Vivo | db/db Mouse Model | Phenyl sulfate administration induced albuminuria and podocyte damage. | caymanchem.com |
| In Vivo | Diabetic Mice | Inhibition of bacterial phenol synthesis reduced albuminuria. | nih.gov |
| In Vivo | Rainbow Trout | Bloodstream phenyl sulfate reached a steady state within 24 hours of phenol exposure. | nih.gov |
| In Vivo | Dogs and Cats | Dogs showed higher excretion of ortho-phenyl phenol as sulfate conjugates compared to cats. | nih.gov |
| In Vitro | Human Podocyte-like Cells (HUPECs) | Phenyl sulfate reduced cell survival, decreased glutathione, and induced mitochondrial dysfunction. | caymanchem.com |
| In Vitro | Porcine Renal Tubular Cells | Phenyl sulfate decreased glutathione levels, increasing vulnerability to oxidative stress. | nih.gov |
Excretion Pathways of Sulfated Metabolites
The elimination of phenyl sulfate and other sulfated metabolites occurs primarily through two major pathways: renal excretion and biliary excretion.
Renal Excretion: Under normal physiological conditions, the kidneys are the principal route for the elimination of phenyl sulfate. nih.gov Its increased polarity following sulfation facilitates its excretion in urine. plos.org In healthy individuals, uremic solutes like phenyl sulfate are effectively cleared by the kidneys. nih.gov However, in cases of renal dysfunction, the accumulation of phenyl sulfate is observed. nih.govapexbt.com The solute carrier organic anion transporter family member 4C1 (SLCO4C1), located in the proximal tubular cells of the kidney, is involved in the secretion of phenyl sulfate. nih.govmdpi.com
Biliary Excretion: Besides renal clearance, sulfated metabolites can also be excreted into the bile. This pathway is mediated by specific transport proteins located on the canalicular membrane of hepatocytes. Studies on related sulfated compounds have identified the multidrug resistance-associated protein 2 (Mrp2) and the breast cancer resistance protein (Bcrp1) as key transporters involved in the biliary excretion of sulfate conjugates in rats. nih.gov While Mrp2 appears to be the primary transporter, Bcrp1 also contributes to this process. nih.gov The molecular weight of a compound can also influence its likelihood of being excreted via the biliary route, with different thresholds observed across species. nih.gov For instance, studies in guinea pigs have shown substantial biliary excretion of some sulfate esters. nih.gov
Comparative Metabolic Fate in Animal Models (e.g., rats, mice)
The metabolic fate of phenolic compounds, including the formation and excretion of phenyl sulfate, has been investigated in various animal models, with rats and mice being the most common. While general metabolic pathways are often conserved, species-specific differences in enzyme activities and transporter efficiencies can lead to variations in metabolite profiles. nih.govnih.gov
In both mice and rats, sulfation is a major metabolic pathway for phenolic compounds. hmdb.canih.gov Studies comparing the metabolism of ortho-phenylphenol showed that sulfation was the primary conjugation reaction at low doses in both male B6C3F1 mice and male F344 rats. nih.gov However, the proportion of the sulfated conjugate was higher in rats (82% of urinary radioactivity) compared to mice (57%). nih.gov Conversely, glucuronidation was more prominent in mice (29%) than in rats (7%). nih.gov Such differences can indicate a variance in the activity or capacity of sulfotransferase and glucuronyltransferase enzymes between the two species.
Dose-dependent shifts in metabolism have also been observed, particularly in mice, where the sulfation pathway appeared to become saturated at high doses of the parent phenol compound. nih.gov Phenyl sulfate administration in diabetic mouse models (db/db and KKAy mice) has been used to study its role in kidney damage, confirming its pathogenic relevance in these models. mdpi.comnih.govcaymanchem.com
| Metabolic Pathway | Male B6C3F1 Mouse (% of Urinary Metabolites) | Male F344 Rat (% of Urinary Metabolites) |
|---|---|---|
| Sulfation (Phenyl Sulfate) | 57% | 82% |
| Glucuronidation (Phenyl Glucuronide) | 29% | 7% |
| Hydroxylated Metabolite Conjugates | 12% | 8% (including a unique sulfate conjugate) |
Interactions with Biological Macromolecules
As a protein-bound uremic toxin, phenyl sulfate's interaction with biological macromolecules, particularly plasma proteins, is a key determinant of its physiological and pathophysiological effects. apexbt.comnih.gov
Protein Binding Phenomena (e.g., Serum Albumin Interactions)
Phenyl sulfate in circulation binds extensively to serum albumin. plos.org This binding is significant because it restricts the molecule's clearance by glomerular filtration, contributing to its accumulation in the blood, especially in chronic kidney disease. plos.orgnih.gov Serum albumin is a major transport protein in the blood, responsible for carrying numerous endogenous and exogenous substances. plos.org The interaction of small molecules like phenyl sulfate can induce conformational changes in the secondary and tertiary structure of albumin. plos.org
Studies using bovine serum albumin (BSA), a structural homolog of human serum albumin, have provided insights into these interactions. Spectroscopic techniques, such as fluorescence and UV-Visible absorption spectroscopy, have demonstrated that compounds structurally similar to phenyl sulfate, like 4-ethyl phenyl sulfate (4-EPS), bind to BSA, causing a quenching of the protein's intrinsic fluorescence. nih.govplos.org This quenching indicates a direct interaction and the formation of a stable complex. nih.gov The binding is mediated by both hydrophobic interactions and hydrogen bonding. plos.org This protein binding prevents the efficient removal of phenyl sulfate by conventional dialysis, posing a challenge in the management of uremic toxicity. nih.gov
Molecular Docking Studies of Binding Interactions
Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a protein. researcher.lifeplos.org These studies have been applied to understand the interaction between phenyl sulfate analogs and serum albumin at a molecular level.
For 4-ethyl phenyl sulfate (4-EPS), molecular docking studies with bovine serum albumin (BSA) have revealed specific binding sites and calculated the binding energy of the interaction. plos.orgnih.gov The results show that 4-EPS forms a stable complex with BSA, with a calculated binding score of -5.28 kcal/mol. nih.govresearchgate.net The simulations identified key amino acid residues within the binding pocket of BSA that interact with the ligand. nih.gov These computational analyses complement experimental data by providing a detailed, three-dimensional view of the binding, confirming that the complex is stabilized by forces such as hydrogen bonds and hydrophobic interactions. plos.org Such studies are valuable for designing strategies to displace uremic toxins from their albumin binding sites, potentially enhancing their clearance from the body. plos.orgresearchgate.net
| Parameter | Finding |
|---|---|
| Binding Score | -5.28 kcal/mol |
| Stabilizing Forces | Hydrophobic interactions, Hydrogen bonding |
| Significance | Indicates stable complex formation between the ligand and protein. |
Microbial and Environmental Transformations of Phenyl Sulfate
Microbial Degradation and Biotransformation Pathways
Microorganisms, particularly those in the mammalian gut and in the wider environment, play a crucial role in the metabolism and transformation of phenyl sulfate (B86663) and related compounds.
The formation of phenyl sulfate in mammals is intrinsically linked to the metabolic activity of the gut microbiota. mdpi.comhmdb.ca Dietary amino acids, such as tyrosine and phenylalanine, are metabolized by intestinal bacteria. nih.gov Specifically, certain bacteria possess the enzyme tyrosine phenol-lyase, which converts tyrosine into phenol (B47542). mdpi.comhmdb.caresearchgate.netresearchgate.net
This microbially-produced phenol is absorbed from the intestine into the bloodstream and transported to the liver. mdpi.comresearchgate.net In the liver, the phenol undergoes a detoxification process known as sulfation. hmdb.ca The enzyme sulfotransferase 1A1 catalyzes the conjugation of phenol with a sulfate group, leading to the formation of phenyl sulfate. hmdb.ca This transformation increases the water solubility of the compound, facilitating its excretion via the kidneys. nih.gov Phenyl sulfate is thus considered a gut-derived uremic toxin, as its accumulation is observed in cases of kidney dysfunction. mdpi.comhmdb.ca The biosynthetic pathway involves the initial microbial degradation of aromatic amino acids in the gut, followed by hepatic sulfation of the resulting microbial metabolite. nih.gov
Fungi are also significant in the biotransformation of aromatic compounds, with sulfation and glucuronidation being major metabolic pathways. nih.govresearchgate.net Studies on the fungus Cunninghamella elegans have demonstrated its ability to oxidize aromatic hydrocarbons like naphthalene (B1677914) and biphenyl (B1667301) into various metabolites. researchgate.netnih.gov
In the metabolism of naphthalene by C. elegans, enzymatic treatment of the aqueous phase with arylsulfatase releases 1-naphthol, indicating the presence of a sulfate conjugate, 1-naphthyl sulfate. researchgate.netnih.gov Similarly, when metabolizing biphenyl, the fungus primarily produces 4-hydroxy biphenyl, which is then conjugated to form both a glucuronide and a sulfate ester. nih.govresearchgate.net These findings underscore that sulfation is a key detoxification and metabolic route for aromatic hydrocarbons in certain fungal species. nih.gov While the mechanisms of fungal sulfation are not as extensively studied as in animals, the identification of sulfotransferase (SULT) genes in fungi suggests a widespread capability for these reactions. mdpi.com Fungal sulfur metabolism is essential for various cellular processes and is considered a point of interest for understanding fungal physiology. frontiersin.org
Environmental Presence and Formation
Phenyl sulfate is not only a biological metabolite but is also found in various environmental compartments. Its presence can result from both biological excretion and chemical formation processes, such as those occurring during water treatment.
Advanced Oxidation Processes (AOPs) are water treatment methods designed to remove organic and inorganic pollutants through oxidation with highly reactive species like hydroxyl radicals (·OH). wikipedia.orgacs.org Sulfate radical-based AOPs (SR-AOPs) have gained attention for their effectiveness in degrading refractory organic contaminants. nih.govfrontiersin.org These processes involve the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals (SO₄•⁻). nih.govescholarship.org
While the primary goal of AOPs is the complete mineralization of contaminants into water, carbon dioxide, and inorganic ions, the degradation process can yield various intermediates. wikipedia.orgnih.gov For instance, the degradation of benzene (B151609) using SR-AOPs can produce phenol as a major product. escholarship.org Although the direct formation of phenyl sulfate as a stable byproduct during these treatments is not extensively documented, the generation of its precursor, phenol, in a sulfate-rich environment suggests a potential pathway for its incidental formation. However, AOPs are more commonly associated with the degradation of such aromatic compounds rather than their synthesis. frontiersin.org
Phenyl sulfate has been identified and quantified as an organosulfate in atmospheric aerosols, specifically in fine particulate matter (PM₂.₅). nih.govunc.educopernicus.org Its presence in the atmosphere is a component of secondary organic aerosols (SOA). copernicus.org
Research has detected phenyl sulfate in PM₂.₅ samples from diverse geographical locations. For example, in Lahore, Pakistan, the concentration was measured at 4.4 pg m⁻³. nih.govunc.edu In urban Xi'an, China, during the winter, the average concentration was found to be 0.14 ± 0.09 ng m⁻³. copernicus.orgresearchgate.net A study in Tianjin, China, reported a higher average concentration of 4.65 ± 6.82 ng m⁻³. copernicus.org These findings confirm that phenyl sulfate is a constituent of atmospheric particulate matter, alongside other aromatic organosulfates like benzyl (B1604629) sulfate and methylphenyl sulfates. nih.govunc.edu The detection and quantification of these compounds often require the synthesis of authentic standards for accurate analysis by methods such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS). copernicus.orgresearchgate.net
Environmental Fate in Aquatic and Terrestrial Ecosystems
The environmental fate of a chemical describes its transport and transformation following release into the environment. itrcweb.org For phenyl sulfate, its behavior is governed by processes such as partitioning, degradation, and uptake by organisms.
In aquatic ecosystems , organic compounds can partition between the water phase and sediment, with hydrophobicity being a key factor. researchgate.net Organosulfates like phenyl sulfate are generally water-soluble, which would suggest mobility in the water column. However, interactions with sediment and particulate matter can also occur. nih.gov The degradation of aromatic compounds in aquatic environments can proceed under both aerobic and anaerobic conditions, though degradation is often slower in the absence of oxygen. nih.govresearchgate.net Microbial communities in water and sediment are the primary drivers of biodegradation. oup.com The ultimate fate of many organic pollutants in aquatic systems is mineralization to simpler inorganic compounds. mdpi.comscilit.com
In terrestrial ecosystems , the fate of phenyl sulfate is influenced by soil properties such as organic carbon content, pH, and microbial activity. itrcweb.org Sorption to soil particles can reduce its mobility and bioavailability. The degradation of aromatic rings in soil environments is predominantly a microbial process. oup.com In anoxic terrestrial environments, such as waterlogged peatlands, sulfate can act as an electron acceptor for anaerobic respiration by sulfate-reducing bacteria. frontiersin.org This process can influence the decomposition of organic matter and the cycling of carbon and other nutrients. frontiersin.org The introduction of pollutants like pesticides can impact microbial communities, potentially affecting their ability to degrade compounds like phenyl sulfate. beyondpesticides.org
Table of Compounds
Mobility and Sorption Characteristics in Subsurface Environments
The transport and fate of phenyl sulfate in subsurface environments such as soil and groundwater are governed by the interplay of its chemical structure and the physicochemical properties of the medium. As an organosulfate, its mobility is significantly influenced by both its organic phenyl group and its inorganic sulfate moiety.
The presence of the sulfate group renders the molecule a negatively charged anion in typical environmental pH ranges, which generally increases its water solubility and potential for mobility in comparison to its neutral parent compound, phenol. escholarship.org This enhanced solubility suggests a higher potential for leaching through the soil profile and transport within groundwater plumes. tandfonline.com However, the mobility of the phenyl sulfate anion is not unrestricted and is significantly attenuated by sorption processes, which are chemical interactions that cause the compound to adhere to solid soil particles.
Sorption of phenyl sulfate is primarily controlled by the characteristics of the sulfate group. In acidic soils, which are rich in iron (Fe) and aluminum (Al) oxides and hydroxides, the sulfate portion of the molecule can undergo specific adsorption. usda.govwvu.edu These metal oxide surfaces possess a pH-dependent charge; at low pH, the surfaces become positively charged, creating electrostatic attraction for the negatively charged sulfate anion. usda.gov This process can significantly retard the movement of phenyl sulfate, effectively retaining it in the upper soil horizons. nih.govresearchgate.net The retention is often reversible, meaning that changes in environmental conditions, such as an increase in pH or the introduction of competing anions like phosphate, can lead to the desorption and re-mobilization of the compound. tandfonline.comusda.gov
While the sulfate group dictates electrostatic interactions, the phenyl group can contribute to hydrophobic interactions with soil organic matter. However, the strong hydrophilic and anionic nature of the sulfate group typically dominates the compound's behavior, making its partitioning into organic matter less significant than for neutral aromatic compounds. escholarship.org Consequently, in soils with low metal oxide content or neutral to alkaline pH, phenyl sulfate is expected to be highly mobile. usda.gov
Kinetic modeling of sulfate transport in forest soils has shown that simple linear equilibrium models are often inadequate to describe its movement, suggesting that more complex processes, including non-linear and kinetic-controlled sorption, are involved. nih.gov These studies indicate that the retention of sulfate, and by extension phenyl sulfate, is concentration-dependent and involves both reversible and irreversible mechanisms. nih.gov
Table 1: Factors Influencing the Mobility and Sorption of Phenyl Sulfate in Subsurface Environments This table is interactive. You can sort and filter the data.
| Factor | Influence on Mobility | Influence on Sorption (Retention) | Underlying Mechanism |
|---|---|---|---|
| Soil pH | Decreases as pH lowers | Increases as pH lowers | At low pH, surfaces of Fe/Al oxides become protonated, creating positive charges that attract the negatively charged sulfate group. tandfonline.comusda.gov |
| Fe and Al Oxides | Decreases with higher oxide content | Increases with higher oxide content | These minerals provide positively charged surfaces for specific adsorption of the sulfate anion. tandfonline.comwvu.edu |
| Clay Content & Type | Generally decreases with higher clay content | Generally increases with higher clay content | Clays, particularly kaolinite, provide surfaces for adsorption. The effect varies with the type of clay mineral. tandfonline.com |
| Soil Organic Matter | Can increase or decrease | Can decrease sorption on mineral surfaces | Organic matter can compete with sulfate for sorption sites. The phenyl group may have weak hydrophobic interactions with organic matter. researchgate.net |
| Presence of Competing Anions (e.g., Phosphate) | Increases | Decreases | Other anions with a higher affinity for sorption sites can displace adsorbed phenyl sulfate, releasing it into the soil solution. usda.gov |
| Sulfate Concentration | Mobility is concentration-dependent | Sorption is concentration-dependent | The reactivity and retention of sulfate during transport are influenced by its concentration in the solution. nih.gov |
Contributions to Biogeochemical Sulfur Cycling
Phenyl sulfate, as an aryl sulfate ester, represents a significant component of the organic sulfur pool in many terrestrial and aquatic environments. nih.govoup.commanchester.ac.uk Its transformation is a key process that links the organic and inorganic parts of the biogeochemical sulfur cycle, primarily through microbial activity. nih.gov Sulfate esters constitute a large fraction of the total sulfur in aerobic soils and can serve as a crucial sulfur source for microorganisms when inorganic sulfate is limited. nih.govoup.com
The central process in the environmental transformation of phenyl sulfate is the enzymatic hydrolysis of the ester bond, which separates the sulfate group from the phenyl ring. This reaction is catalyzed by a class of enzymes known as arylsulfatases, which are widely distributed among microorganisms. nih.govwikipedia.orgcnr.it The activity of arylsulfatases in soil cleaves phenyl sulfate into two products: inorganic sulfate (SO₄²⁻) and phenol (C₆H₅OH). nih.gov
Release of Inorganic Sulfate: The liberated inorganic sulfate is a highly mobile and biologically available form of sulfur that directly enters the mainstream sulfur cycle. wikipedia.org It can be taken up by plants and microorganisms for the synthesis of sulfur-containing amino acids and other essential biomolecules in a process called assimilatory sulfate reduction. libretexts.org In anaerobic subsurface environments, such as saturated soils, sediments, and groundwater, the released sulfate can serve as a terminal electron acceptor for sulfate-reducing bacteria (SRB). libretexts.orgnih.gov Through dissimilatory sulfate reduction, these bacteria oxidize organic matter or hydrogen while reducing sulfate to hydrogen sulfide (B99878) (H₂S). nih.govnih.gov This process is a cornerstone of anaerobic biogeochemistry, influencing redox conditions and the cycling of other elements like carbon and iron. nih.govnih.gov
Transformation of the Phenyl Moiety: The phenol released from the hydrolysis of phenyl sulfate becomes a substrate for a diverse array of microorganisms. Phenolic compounds can be readily degraded under aerobic conditions. nih.gov Under anaerobic conditions, phenol is more recalcitrant but can still be mineralized by specialized microbial communities. nih.gov For instance, sulfate-reducing bacteria such as Desulfobacterium anilini have been shown to degrade phenol, using it as a carbon and energy source while using sulfate as the electron acceptor. nih.govnih.gov This highlights a direct link where the breakdown products of a single molecule, phenyl sulfate, can fuel both the oxidative and reductive arms of a microbial process.
Therefore, the microbial transformation of phenyl sulfate is a critical node in biogeochemical cycling. It acts as a mechanism for mineralizing organic sulfur into a universally available inorganic form, thereby sustaining microbial communities that depend on sulfate for either assimilation or respiration. researchgate.net Simultaneously, it releases an aromatic organic compound that serves as a carbon source, linking the sulfur and carbon cycles. nih.gov
Table 2: Key Microbial Processes in the Transformation of Phenyl Sulfate for Sulfur Cycling This table is interactive. You can sort and filter the data.
| Process | Description | Key Enzyme/Organism Group | Input | Output | Biogeochemical Significance |
|---|---|---|---|---|---|
| Hydrolysis | Cleavage of the sulfate ester bond. | Arylsulfatases from various soil microorganisms. nih.govnih.gov | Phenyl sulfate | Inorganic Sulfate (SO₄²⁻), Phenol | Mineralizes organic sulfur, making both sulfur and carbon available for further cycling. nih.govnih.gov |
| Assimilatory Sulfate Reduction | Incorporation of sulfate into organic molecules (e.g., amino acids). | Plants, Fungi, various Prokaryotes. libretexts.org | Inorganic Sulfate (SO₄²⁻) | Organic Sulfur (in biomass) | Essential for primary productivity and building cellular components. |
| Dissimilatory Sulfate Reduction | Use of sulfate as an electron acceptor for anaerobic respiration. | Sulfate-Reducing Bacteria (SRB), e.g., Desulfobacterium. libretexts.orgnih.gov | Inorganic Sulfate (SO₄²⁻), Organic Carbon/H₂ | Hydrogen Sulfide (H₂S), CO₂ | Drives anaerobic decomposition and produces sulfide, which reacts with metals and fuels sulfur-oxidizing microbes. nih.gov |
| Anaerobic Phenol Degradation | Mineralization of the phenol ring coupled to sulfate reduction. | Sulfate-Reducing Bacteria, e.g., Desulfobacterium anilini. nih.govnih.gov | Phenol, Inorganic Sulfate (SO₄²⁻) | CO₂, Hydrogen Sulfide (H₂S) | Links the degradation of the aromatic portion of phenyl sulfate directly to the reduction of its sulfate portion, closing the loop. |
Q & A
Q. What are the standard methodologies for synthesizing sodium phenyl sulfate and ensuring its purity in laboratory settings?
Sodium phenyl sulfate is typically synthesized via sulfation of phenol derivatives using sulfating agents like sulfuric acid or sulfur trioxide. A common method involves reacting phenol with chlorosulfonic acid, followed by neutralization with sodium hydroxide . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For instance, details optimized reaction conditions (e.g., 135°C for 3–3.5 hours) with catalysts like sodium bisulfate, achieving ~80% yield and 98.8% purity.
Q. How can researchers quantify intracellular glutathione (GSH) levels in cells treated with sodium phenyl sulfate?
GSH levels are measured using enzymatic assays, such as the Cayman Chemical GSH assay kit. Cells are lysed in 5% phosphoric acid buffer, and total GSH (reduced + oxidized) is quantified colorimetrically at 450 nm. Dose-dependent reductions in GSH (e.g., 0.2–10 mM sodium phenyl sulfate over 24 hours) are reported in porcine renal tubular cells . Parallel measurement of oxidized glutathione (GSSG) is recommended to assess redox balance .
Q. What experimental designs are suitable for assessing sodium phenyl sulfate-induced oxidative stress?
Key steps include:
- Pretreatment : Expose cells (e.g., LLC-PK1 porcine kidney cells) to sodium phenyl sulfate (0.2–10 mM) for 24 hours .
- Oxidative challenge : Apply hydrogen peroxide (10–20 μM) for 5 hours .
- Outcome measures : Use Cell Counting Kit-8 for viability, Annexin V/PI staining for apoptosis, and enzymatic assays for ROS/GSH . Include controls with exogenous GSH (1–5 mM) to confirm mechanistic links .
Advanced Research Questions
Q. How can contradictory findings on sodium phenyl sulfate’s effects on glutathione levels be resolved?
Discrepancies arise from variations in cell type, exposure duration, and solute concentrations. For example:
- Reduction in GSH : 0.2–10 mM sodium phenyl sulfate decreases GSH in renal cells within 24 hours .
- Compensatory increases : Some studies note transient GSH elevation in muscle cells after 24-hour exposure to related uremic solutes (e.g., indoxyl sulfate), likely due to upregulated γ-glutamylcysteine synthetase . Resolution requires:
- Dose-response assays across multiple cell lines.
- Time-course studies (5–48 hours) to capture dynamic responses.
- Transcriptomic analysis of antioxidant pathway genes (e.g., NRF2, GST) .
Q. What strategies optimize sodium phenyl sulfate’s stability in cell culture media for long-term studies?
Sodium phenyl sulfate degrades in aqueous solutions due to hydrolysis. Recommended approaches include:
- Lyophilization : Store in anhydrous form and reconstitute in phosphate-buffered saline (PBS) immediately before use .
- pH control : Maintain media pH at 7.4 to minimize decomposition.
- Stability testing : Use HPLC to monitor degradation products (e.g., phenol, sulfate ions) over 24–72 hours .
Q. How can multi-omics approaches elucidate sodium phenyl sulfate’s role in chronic kidney disease (CKD) pathophysiology?
Integrate:
- Metabolomics : Quantify phenyl sulfate, indoxyl sulfate, and p-cresyl sulfate in CKD patient serum via LC-MS .
- Transcriptomics : Identify differentially expressed genes (e.g., SLC transporters, oxidative stress markers) in renal cells .
- Proteomics : Assess post-translational modifications (e.g., carbonylation) induced by oxidative stress . Cross-validate findings with in vivo models (e.g., 5/6 nephrectomy rats) and clinical cohorts .
Methodological Considerations
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate IC50 values .
- Two-way ANOVA : Compare apoptosis/viability across multiple sodium phenyl sulfate and H2O2 concentrations .
- Post-hoc tests : Apply Tukey’s HSD for pairwise comparisons (α = 0.05) .
Q. How should researchers address batch variability in sodium phenyl sulfate samples?
- Standardization : Source reagents from certified suppliers (e.g., Sigma-Aldrich, Cayman Chemical).
- Quality control : Validate each batch via NMR (≥95% purity) and endotoxin testing (<0.1 EU/mL) .
- Inter-lab validation : Share samples with collaborating labs to ensure reproducibility .
Data Interpretation Challenges
Q. Why do sodium phenyl sulfate’s effects on oxidative stress vary between in vitro and in vivo models?
- In vitro limitations : Lack of renal clearance and compensatory mechanisms in cell cultures .
- In vivo complexity : Systemic interactions (e.g., protein binding, microbiota metabolism) modulate solute bioavailability . Solution: Use microphysiological systems (e.g., kidney-on-a-chip) to bridge the gap .
Q. How can conflicting results on sodium phenyl sulfate’s pro-apoptotic effects be reconciled?
Discrepancies may stem from:
- Cell type specificity : Renal cells show higher sensitivity than endothelial cells .
- Threshold effects : Apoptosis is significant only at ≥5 mM concentrations .
Resolution: Conduct meta-analyses of published datasets and validate with CRISPR-engineered cell lines (e.g., BAX/BAK knockouts) .
Tables of Key Findings
Table 1. Sodium Phenyl Sulfate’s Impact on Glutathione and Oxidative Stress
| Concentration (mM) | Exposure Time (h) | GSH Reduction (%) | Apoptosis Increase (%) | Reference |
|---|---|---|---|---|
| 0.2 | 24 | 15 | N/A | |
| 10 | 24 | 60 | 40 |
Table 2. Optimized Synthesis Conditions for Sodium Phenyl Sulfate
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaHSO4·H2O | 135 | 3.5 | 80.9 | 98.8 |
| H2SO4 | 135 | 3 | 77.4 | 97.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
